molecular formula C15H17N3S2 B2996661 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-20-9

4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2996661
CAS No.: 338416-20-9
M. Wt: 303.44
InChI Key: UPQJYBVBHXLNGM-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS Number: 338416-20-9). It is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, a nitrogen-containing heterocyclic structure of significant pharmacological relevance due to its structural resemblance to purine nucleotides . Researchers are increasingly interested in this class of compounds for their broad-spectrum bioactivities, which include potential as antimicrobial, antitumor, and antimitotic agents . The core pyrrolo[2,3-d]pyrimidine structure serves as a versatile building block in medicinal chemistry, and site-selective modifications, such as the specific substitutions on this compound, are key to directing and regulating its biological activity and physical properties . Compounds based on this scaffold have been investigated for their ability to inhibit critical cellular targets; related analogs have demonstrated potent activity as microtubule inhibitors, which can lead to cell cycle arrest and apoptosis, making them promising candidates in anticancer research . Furthermore, the structural features of this molecule make it a valuable intermediate for further synthetic exploration in drug discovery programs. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-7-(3-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S2/c1-10-13-7-8-18(14(13)17-15(16-10)20-3)11-5-4-6-12(9-11)19-2/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQJYBVBHXLNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SC)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-2-(methylsulfanyl)-7-[3-(methylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (commonly referred to as Compound A ) is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and potential anti-inflammatory applications.

Chemical Structure and Properties

Molecular Formula: C15H18N2S2
Molecular Weight: 302.45 g/mol
IUPAC Name: this compound

The compound features a pyrrolo[2,3-d]pyrimidine core with methylsulfanyl substituents that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. It has been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.3Induction of apoptosis
A54922.5Cell cycle arrest
HepG218.0Inhibition of proliferation

The compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of 15.3 µM, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest in treated cells.

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that Compound A possesses notable antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, Compound A has shown promise in anti-inflammatory assays. In animal models, it exhibited significant inhibition of paw edema induced by carrageenan:

Time Point (h) Inhibition (%)
443.17
536.35

These results indicate that Compound A may serve as a potent anti-inflammatory agent, potentially surpassing traditional anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

  • Study on Anticancer Mechanisms: A recent investigation into the mechanisms of action revealed that Compound A activates caspases leading to apoptosis in cancer cells. The study emphasized the role of the methylsulfanyl groups in enhancing the compound's interaction with cellular targets .
  • Antimicrobial Efficacy: Another study focused on the antimicrobial efficacy against resistant strains of bacteria. Compound A was found to disrupt bacterial cell membrane integrity, contributing to its bactericidal activity .
  • Inflammation Model Studies: In vivo studies demonstrated that administration of Compound A significantly reduced inflammatory markers in serum after carrageenan-induced inflammation in rats, suggesting a multi-faceted approach to inflammation management .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to key analogs in Table 1, highlighting differences in core structure, substituents, and physicochemical properties.

Table 1: Structural and Functional Group Comparisons

Compound Name & Reference Core Structure Substituents Key Properties
Target Compound Pyrrolo[2,3-d]pyrimidine 2-(SCH₃), 4-CH₃, 7-[3-(SCH₃)phenyl] High lipophilicity; potential for sulfur-based interactions
7-(4-Chlorophenyl)-2-(methylsulfanyl)-4-morpholino-thiopyrano[2,3-d]pyrimidin-5-one Thiopyrano[2,3-d]pyrimidinone 4-morpholino, 7-(4-Cl-phenyl) Higher melting point (92–93°C); polar morpholino group enhances solubility
6-[4-(Dimethylamino)phenyl]-7-methyl-2,4-diphenyl-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 6-(NMe₂-phenyl), 2,4-diphenyl Lower lipophilicity due to dimethylamino group; mp 214–215°C
2-(Benzylsulfanyl)-4-methyl-7-phenyl-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 2-(benzylsulfanyl), 4-CH₃, 7-phenyl Larger substituent (benzyl) increases steric bulk; molar mass 333.45 g/mol

Spectral and Physical Properties

Table 2: Physicochemical and Spectral Data

Compound Name & Reference Melting Point (°C) Spectral Confirmation (IR/NMR/HRMS)
Target Compound Not reported Expected IR (C-S stretch ~600 cm⁻¹), NMR (δ 2.5–3.5 for SCH₃)
6c-i (Thiopyrano analog) 92–93 IR (C=O at 1680 cm⁻¹), ¹H/¹³C NMR confirmed
2f (Pyrrolo analog) 214–215 HRMS: m/z 430.1531 (MH⁺)
6d-i (Thiopyrano analog) 137–138 Elemental analysis and ¹H NMR
  • The target compound’s dual methylsulfanyl groups likely lower its melting point compared to morpholino- or methoxy-substituted thiopyrano analogs .
  • HRMS data for pyrrolo analogs (e.g., 2f in ) demonstrate precision in confirming molecular formulas .

Functional Implications

  • Reactivity : Methylsulfanyl groups act as leaving groups, enabling further functionalization (e.g., nucleophilic substitution) .
  • Steric Effects : The 3-(methylsulfanyl)phenyl group introduces steric hindrance, which may limit rotational freedom compared to smaller substituents (e.g., 4-chlorophenyl) .

Q & A

Q. Critical Analytical Techniques :

  • NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis or MS detection to assess purity (>95% recommended for biological assays) .

Advanced: How can researchers optimize reaction conditions to minimize byproduct formation, particularly with multiple methylsulfanyl groups?

Methodological Answer :
Byproduct formation often arises from competing sulfhydryl reactions or incomplete substitutions. Optimization strategies include:

  • Temperature Control : Lowering reaction temperatures during thiomethylation steps to reduce polysubstitution.
  • Catalyst Screening : Using palladium-based catalysts (e.g., Pd2(dba)3 with Xantphos) to improve regioselectivity, as seen in microwave-assisted coupling reactions .
  • Microwave-Assisted Synthesis : Shortening reaction times and improving yield consistency (e.g., 80–120°C, 30–60 minutes) .
  • Real-Time Monitoring : Employing LC-MS to track intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic and computational methods are most effective for characterizing this compound’s electronic and steric properties?

Q. Methodological Answer :

  • Spectroscopic Methods :
    • UV/Vis Spectroscopy : To study π-π* transitions in the aromatic system.
    • X-ray Crystallography : Resolves 3D structure and confirms substituent orientation (if crystalline forms are obtainable).
  • Computational Methods :
    • DFT Calculations : Predict electron density distribution and reactive sites (e.g., using Gaussian or ORCA software).
    • Molecular Dynamics (MD) Simulations : Assess conformational flexibility in solvent environments .

Advanced: How should researchers reconcile discrepancies between in silico predictions of binding affinities and experimental bioassay results?

Q. Methodological Answer :

  • Validation of Computational Models :
    • Use docking studies (AutoDock Vina, Schrödinger) with multiple protein conformations to account for target flexibility.
    • Compare predicted binding poses with crystallographic data from related pyrrolo[2,3-d]pyrimidine-protein complexes.
  • Experimental Follow-Up :
    • Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Perform kinetic assays (e.g., SPR) to evaluate on/off rates, which may explain affinity mismatches .

Basic: What are the known biological targets of pyrrolo[2,3-d]pyrimidine derivatives, and how do substituents like methylsulfanyl groups modulate activity?

Q. Methodological Answer :

  • Common Targets :
    • Kinases (e.g., JAK2, EGFR) due to the scaffold’s ATP-mimetic properties.
    • Epigenetic regulators (e.g., HDACs) via zinc-binding motifs.
  • Role of Methylsulfanyl Groups :
    • Enhance lipophilicity, improving membrane permeability.
    • Act as hydrogen bond acceptors or participate in hydrophobic interactions with target pockets (see for analog comparisons) .

Advanced: How to design a stability study to evaluate degradation pathways under physiological conditions?

Q. Methodological Answer :

  • Experimental Design :
    • pH-Varied Incubations : Expose the compound to buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 24, 48 hrs).
    • Oxidative Stress Tests : Use H2O2 or cytochrome P450 enzymes to simulate metabolic degradation.
  • Analytical Workflow :
    • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from methylsulfanyl oxidation).
    • Kinetic Modeling : Apply first-order decay models to estimate half-lives .

Advanced: What strategies can resolve contradictions in reported synthetic yields for similar pyrrolo[2,3-d]pyrimidine derivatives?

Q. Methodological Answer :

  • Critical Parameter Analysis :
    • Compare solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading, and reaction scales across studies.
    • Replicate literature methods with strict anhydrous/oxygen-free conditions to isolate variable impacts.
  • DoE (Design of Experiments) :
    • Use factorial designs to test interactions between temperature, catalyst, and stoichiometry .

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